REACTION_CXSMILES
|
[C:1]([C:3]1([NH:12]C(=O)C(O)CC(C)C)[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:4]1)#[N:2].ClC(OC1C=CC([N+]([O-])=O)=CC=1)=O.CN1CCOCC1.C(N)C1C=CC=CC=1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[NH2:12][C:3]1([C:1]#[N:2])[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:4]1
|
Name
|
2-hydroxy-4-methyl-pentanoic acid (4-cyano-1-propyl-piperidin-4-yl)-amide
|
Quantity
|
0.316 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCN(CC1)CCC)NC(C(CC(C)C)O)=O
|
Name
|
|
Quantity
|
0.249 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.136 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.192 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight (20 h) under argon at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight (20 h)
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
washed with saturated aq. NaHCO3 (50 mL), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)CCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 108.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |